4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H20BrClN2O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 371.73 . It is a powder at room temperature .Scientific Research Applications
Sulfonamides in Therapeutic Development
Sulfonamides have a long history in clinical applications, ranging from antibacterial treatments to more recent roles in targeting specific diseases like glaucoma and cancer. The primary sulfonamide moiety, a common structure within these compounds, facilitates the development of drugs with diverse therapeutic potentials. Recent patents highlight the evolution of sulfonamide compounds as antiglaucoma agents, antitumor agents targeting carbonic anhydrase (CA) IX/XII, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The constant innovation in sulfonamide-based drugs underscores the significance of this chemical group in medicinal chemistry, promising new drugs targeting various diseases including glaucoma, tumors, and potentially other conditions in the future (Carta, Scozzafava, & Supuran, 2012).
Advances in Carbonic Anhydrase Inhibitors
The role of carbonic anhydrases in various physiological processes has made them a target for drug development. Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been explored for their therapeutic potentials in treating conditions like obesity, cancer, epilepsy, and hypertension. Recent patents focus on combinations of diuretic sulfonamide CA inhibitors with other agents to manage cardiovascular diseases and obesity more effectively. These combinations have shown to improve therapeutic activity over similar diuretics that do not inhibit carbonic anhydrases, highlighting the multifaceted roles of sulfonamides in medicinal chemistry (Carta & Supuran, 2013).
Sulfonamide Inhibitors and Their Broad Spectrum
Sulfonamides have also been identified as crucial players in the synthesis of drugs targeting a wide range of diseases beyond their traditional antibacterial applications. The versatility of sulfonamide compounds has led to their use as HIV protease inhibitors, anticancer agents, and drugs for treating Alzheimer's disease. This broad application spectrum underscores the adaptability of sulfonamide chemistry in addressing numerous health challenges, from viral infections to chronic diseases (Gulcin & Taslimi, 2018).
Environmental Impact and Human Health Concerns
While the focus on sulfonamides has largely been on their therapeutic benefits, it is also critical to consider their environmental footprint. Sulfonamides, due to their widespread use, have been detected in various environmental settings, raising concerns about their impact on microbial populations and potential risks to human health. Studies have highlighted the need for effective management and treatment strategies to mitigate the environmental presence of sulfonamides and their potential health implications (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
“4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds known for their antibacterial activity. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
The “this compound” also contains a diethylaminoethyl group, which is a common moiety in many pharmaceutical drugs and could potentially influence the compound’s solubility, absorption, distribution, metabolism, and excretion properties .
It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds or enzymes .
Properties
IUPAC Name |
4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGKCGMYVKIIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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